Product packaging for 2-azido-4-methoxy-1-nitrobenzene(Cat. No.:CAS No. 104503-84-6)

2-azido-4-methoxy-1-nitrobenzene

Cat. No.: B6189028
CAS No.: 104503-84-6
M. Wt: 194.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Aryl Azides as Versatile Chemical Entities

Aryl azides are a class of organic compounds characterized by the presence of an azide (B81097) functional group (–N₃) attached to an aromatic ring. These high-energy molecules have garnered considerable attention in the scientific community for their diverse reactivity and wide-ranging applications. nih.gov

The journey of organic azides began in 1864 with Peter Griess's synthesis of phenyl azide. wikipedia.org For a considerable period, their use was somewhat limited due to concerns about their stability. wikipedia.org However, the landscape of azide chemistry was dramatically reshaped by key discoveries. In the 1890s, Theodor Curtius's work on the rearrangement of acyl azides, now known as the Curtius rearrangement, opened new synthetic pathways. wikipedia.org Later, Rolf Huisgen's exploration of 1,3-dipolar cycloaddition reactions further expanded their utility. wikipedia.org A pivotal moment came with the advent of "click chemistry," a concept championed by K. Barry Sharpless, which highlighted the copper-catalyzed azide-alkyne cycloaddition. This reaction's reliability and specificity have made organic azides indispensable tools in chemical biology, drug discovery, and materials science. wikipedia.orgacs.org

Azido-functionalized aromatic scaffolds are highly valued in synthetic chemistry for several reasons. The azide group serves as a versatile precursor to other nitrogen-containing functionalities, most notably amines, through reactions like the Staudinger ligation. wikipedia.org Their ability to participate in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, allows for the construction of complex heterocyclic systems such as triazoles. nih.govwikipedia.org This reactivity is crucial in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.comresearchgate.net Furthermore, aryl azides are employed as photoaffinity labels and cross-linkers in various applications. at.ua The ease of their synthesis, often from corresponding anilines, adds to their appeal as building blocks in organic synthesis. organic-chemistry.orgresearchgate.netscielo.br The introduction of an azide group onto an aromatic scaffold can be achieved through various methods, including the diazotization of anilines followed by treatment with an azide source. at.uaresearchgate.net

Overview of Nitro and Methoxy (B1213986) Substituent Effects on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. msu.edulibretexts.org The nitro (–NO₂) and methoxy (–OCH₃) groups represent two contrasting examples of this influence, one being strongly electron-withdrawing and the other electron-donating.

The nitro group is a potent electron-withdrawing group, a characteristic that significantly deactivates the aromatic ring towards electrophilic substitution reactions. numberanalytics.comfiveable.mequora.com This deactivation stems from both inductive and resonance effects. quora.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. libretexts.orglibretexts.org Through resonance, the nitro group can delocalize the ring's π-electrons, creating partial positive charges at the ortho and para positions. quora.comwikipedia.org This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.commsu.edu For instance, the nitration of nitrobenzene (B124822) is significantly slower than that of benzene (B151609). msu.edulibretexts.org This deactivating effect is a key consideration in the synthesis of polysubstituted aromatic compounds. fiveable.me

In contrast to the nitro group, the methoxy group is an activating, ortho-, para-directing substituent. vaia.comlibretexts.org Its influence is a result of two competing electronic effects: a resonance-donating effect and an inductive-withdrawing effect. stackexchange.com The oxygen atom's lone pairs can delocalize into the aromatic ring via resonance, increasing the electron density, particularly at the ortho and para positions. vaia.comstackexchange.com This resonance effect is generally stronger than the inductive withdrawal caused by the electronegative oxygen atom. stackexchange.com Consequently, the methoxy group makes the aromatic ring more electron-rich and thus more reactive towards electrophiles, directing incoming substituents to the ortho and para positions. vaia.comlibretexts.org Anisole (B1667542) (methoxybenzene), for example, undergoes electrophilic substitution at a much faster rate than benzene. msu.edulibretexts.org

In 2-azido-4-methoxy-1-nitrobenzene, the electronic effects of the three substituents interact in a complex manner. The nitro group at position 1 strongly deactivates the ring through its electron-withdrawing nature. The methoxy group at position 4, being a strong electron-donating group, activates the ring, particularly at the positions ortho and para to it (positions 3 and 5, and position 1, respectively). The azide group at position 2 is considered to have a deactivating effect, though less pronounced than the nitro group. at.ua

Table 1: Properties of this compound and Related Compounds

Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol)
This compound 1-azido-2-methoxy-4-nitrobenzene C₇H₆N₄O₃ 194.15 nih.gov
1-Azido-4-nitrobenzene 1-azido-4-nitrobenzene C₆H₄N₄O₂ 164.12 nih.gov
2-Iodo-4-methoxy-1-nitrobenzene 2-Iodo-4-methoxy-1-nitrobenzene C₇H₆INO₃ 295.03
4-methoxy-N-(4-nitrobenzyl)aniline 4-methoxy-N-(4-nitrobenzyl)aniline C₁₄H₁₄N₂O₃ 258.27
2-(Benzyloxy)-1-methoxy-4-nitrobenzene 2-(benzyloxy)-1-methoxy-4-nitrobenzene C₁₄H₁₃NO₄ 259.26

Research Gaps and Motivations for In-depth Study of this compound

Despite the predictable utility of its constituent parts, the compound this compound remains largely uncharacterized in the scientific literature. This knowledge gap provides a strong motivation for its in-depth study, particularly concerning its unique reactivity and potential as a sophisticated molecular building block.

The primary reaction of aryl azides is their decomposition into aryl nitrenes, which can exist as either singlet or triplet species with distinct reactivities. rsc.orgresearchgate.net These nitrenes can undergo various subsequent reactions, such as C-H bond insertion, cycloaddition, or dimerization. wikipedia.org However, the presence of a nitro group at the ortho position, as in this compound, introduces the high probability of a unique and efficient intramolecular reaction.

A significant research gap exists in understanding the thermal or photochemical decomposition of this specific isomer. It is well-established that some ortho-substituted aryl azides undergo intramolecular cyclization. For instance, the thermolysis of o-azidonitrobenzene can yield benzofurazan (B1196253) N-oxide (also known as benzofuroxan). acs.org This suggests that this compound is a prime candidate for intramolecular cyclization to produce a methoxy-substituted benzofuroxan (B160326). The mechanistic nuance lies in the competition between this intramolecular pathway and the standard intermolecular reactions of the generated nitrene. The electron-donating methoxy group at the para-position to the azide is expected to significantly influence the electronic properties of the aromatic ring and the stability of any intermediates, thereby affecting the reaction kinetics and product distribution. A detailed mechanistic study would be required to elucidate these competing pathways and determine the precise influence of the methoxy substituent.

Table 1: Reactivity of Substituted Aryl Azides

CompoundConditionsMajor Product(s)Reactivity Type
Phenyl AzidePhotolysisAniline (B41778), Azobenzene (B91143)Intermolecular H-abstraction, Dimerization
p-Nitrophenyl AzidePhotolysisp-NitroanilineIntermolecular H-abstraction
o-AzidonitrobenzeneHeatingBenzofurazan N-oxideIntramolecular Cyclization acs.org
o-AzidobenzylideneamineThermal DecompositionIndazole derivativesIntramolecular Cyclization acs.org
This compound ? ? Unexplored

The multifunctional nature of this compound makes it a highly promising precursor for advanced synthetic transformations and the development of novel materials.

Advanced Synthetic Transformations: The compound serves as a latent precursor to complex heterocyclic structures.

Benzofuroxan Synthesis: As mentioned, the most direct transformation is its potential cyclization to form a substituted benzofuroxan. Benzofuroxans are themselves valuable synthons and have been studied for their biological activity and as energetic materials.

Multistep Heterocycle Synthesis: The molecule's three functional groups allow for sequential, selective reactions. For example, the nitro group could be selectively reduced to an amine. The resulting ortho-azidoaniline derivative could then be transformed into various heterocyclic systems, such as benzimidazoles or indazoles, through subsequent intramolecular reactions of the azide group. acs.org Furthermore, the azide itself can participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form a triazole, adding another layer of synthetic versatility before the nitro group is transformed. nih.govmasterorganicchemistry.com

Material Precursors: The photochemical reactivity of the azide group is particularly valuable in materials science.

Photo-cross-linking Agents: Aryl azides are widely used as photo-cross-linkers to modify the properties of polymers or for photoaffinity labeling to study biological systems. nih.govnih.gov Upon UV irradiation, the generated nitrene can insert into C-H bonds or add to double bonds of a polymer matrix, forming covalent cross-links that can enhance thermal stability, solvent resistance, and mechanical properties. nih.gov The nitro and methoxy groups in this compound could be used to tune the absorption wavelength and reactivity of the photo-cross-linker for specific applications.

Energetic Materials: The combination of an azide and a nitro group on a single molecule is a common motif in energetic materials. The decomposition of such compounds releases a large amount of energy and gaseous nitrogen. sioc-journal.cndoubtnut.com The in-depth study of the thermal decomposition and stability of this compound is warranted to evaluate its potential in this field.

Table 2: Potential Applications Based on Functional Groups

Functional GroupKey ReactionPotential Application
Azide (-N₃)Photolysis to NitrenePolymer cross-linking, Photoaffinity labeling nih.govnih.gov
Thermal DecompositionSynthesis of energetic materials, N-heterocycles acs.orgsioc-journal.cn
Cycloaddition (Click Chemistry)Synthesis of triazole-containing molecules masterorganicchemistry.com
Nitro (-NO₂)Reduction to AmineAccess to anilines, dyes, pharmaceuticals rsc.org
Ortho-Azido-NitroIntramolecular CyclizationPrecursor to benzofuroxans acs.org

Properties

CAS No.

104503-84-6

Molecular Formula

C7H6N4O3

Molecular Weight

194.1

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Azido 4 Methoxy 1 Nitrobenzene

Thermal and Photochemical Reactivity of the Azido (B1232118) Group

The azido group in 2-azido-4-methoxy-1-nitrobenzene is susceptible to both heat and light, which can initiate the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

Upon thermal or photochemical stimulation, this compound readily loses a molecule of dinitrogen to generate the corresponding 4-methoxy-2-nitrophenylnitrene. nih.gov This nitrene is a highly reactive species with a sextet of electrons on the nitrogen atom, making it prone to various subsequent reactions, including rearrangements. While specific examples of Curtius-like rearrangements for this exact nitrene are not extensively detailed in the provided results, nitrene rearrangements in similar systems are known to occur. dtu.dk These rearrangements can lead to the formation of a variety of products.

The stability and reactivity of the 4-methoxy-2-nitrophenylnitrene are significantly influenced by the electronic effects of the nitro and methoxy (B1213986) groups on the aromatic ring. The nitro group, being strongly electron-withdrawing, and the methoxy group, being electron-donating, create a push-pull electronic environment. rsc.org This electronic push-pull system can influence the reactivity of the nitrene, potentially affecting the pathways of subsequent reactions. The electron-withdrawing nature of the nitro group can impact the reactivity of adjacent functional groups. rsc.org

A significant reaction pathway for nitrenes generated from ortho-substituted phenyl azides is intramolecular cyclization. In the case of this compound, the generated nitrene is positioned ortho to the nitro group, facilitating an intramolecular reaction. This can lead to the formation of cyclic compounds. For instance, nitrenes generated from 2-arylnitrobenzenes can undergo intramolecular C-H insertion to form carbazoles. researchgate.net While the direct formation of benzotriazoles from this specific compound is not explicitly detailed, the proximity of the nitrene to the nitro group suggests the potential for cyclization to form a benzofuroxan (B160326) ring system, a common reaction for ortho-nitrophenylnitrenes.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) functional group in this compound allows it to participate in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". ijrpc.com This class of reactions is known for its high efficiency, selectivity, and broad applicability in synthesizing five-membered heterocycles. wikipedia.orgmdpi.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction. rsc.org It involves the reaction of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This reaction is highly efficient and proceeds under mild conditions, often at room temperature, to produce 1,2,3-triazole products in excellent yields. beilstein-journals.org The copper(I) catalyst plays a crucial role by activating the terminal alkyne, facilitating the cycloaddition. nih.gov

A key feature of the CuAAC reaction is its high regioselectivity. nih.gov The reaction between an organic azide and a terminal alkyne, when catalyzed by copper(I), exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgrsc.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org Therefore, the CuAAC reaction of this compound with a terminal alkyne is expected to selectively form the corresponding 1-(4-methoxy-2-nitrophenyl)-4-substituted-1H-1,2,3-triazole.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC₇H₆N₄O₃ lookchem.com
Molecular Weight194.15 g/mol lookchem.com
CAS Number10336-13-7 lookchem.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Mechanistic Studies of CuAAC with Substituted Aryl Azides

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used reaction that transforms organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgresearchgate.net Unlike the uncatalyzed Huisgen cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds under mild conditions with high regioselectivity. beilstein-journals.orgresearchgate.net The mechanism is generally understood to involve the formation of a copper(I) acetylide intermediate, which then coordinates with the azide. This is followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the copper catalyst. beilstein-journals.orgacs.org

Mechanistic studies on various substituted aryl azides have shown that the reaction rate can be sensitive to these electronic perturbations. While a comprehensive kinetic analysis for this compound is not available, it is plausible that the strong electron-withdrawing character of the nitro group would be a dominant factor.

Kinetic Profiles and Rate Enhancements

The kinetics of the CuAAC reaction are complex and can be influenced by various factors, including the solvent, the nature of the copper catalyst and any supporting ligands, and the specific electronic and steric properties of the azide and alkyne substrates. beilstein-journals.orgacs.org Generally, the reaction is accelerated by copper(I) catalysis by orders of magnitude compared to the thermal reaction. acs.org

For substituted aryl azides, electron-withdrawing groups can sometimes lead to faster reaction rates, although this is not a universally applicable rule and can depend on the specific reaction conditions and the nature of the alkyne. It is reasonable to hypothesize that the kinetic profile of this compound would be significantly influenced by its substituents. The nitro group, being strongly electron-withdrawing, would impact the energy of the frontier molecular orbitals of the azide, which in turn affects the activation energy of the cycloaddition step.

Detailed kinetic studies on a range of substituted aryl azides would be necessary to precisely place this compound within a reactivity scale. Such studies would typically involve monitoring the reaction progress over time using techniques like NMR spectroscopy or chromatography to determine the rate constants. In the absence of such specific data, one can only predict its reactivity based on general principles of physical organic chemistry.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Regioselectivity (1,5-disubstituted triazoles)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to the CuAAC reaction, yielding 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgchalmers.se This distinct regioselectivity arises from a different mechanistic pathway. The currently accepted mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.orgresearchgate.net Subsequent reductive elimination then furnishes the 1,5-triazole product. nih.govorganic-chemistry.org

A variety of ruthenium(II) complexes, particularly those containing the pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)], have been shown to be effective catalysts for this transformation. nih.govorganic-chemistry.org These catalysts have demonstrated a broad substrate scope, reacting with primary and secondary azides and a range of terminal and internal alkynes. nih.govorganic-chemistry.org

In the context of this compound, the electronic properties of the nitro and methoxy substituents would play a role in its reactivity in RuAAC. The reaction is generally tolerant of a wide array of functional groups. chalmers.se Given the successful application of RuAAC to other aryl azides, it is highly probable that this compound would undergo cycloaddition with alkynes in the presence of a suitable ruthenium catalyst to afford the corresponding 1-aryl-5-substituted-1,2,3-triazole. The strong electron-withdrawing nature of the nitro group might influence the rate of the reaction, but it is not expected to inhibit it completely. The regioselectivity for the 1,5-isomer is a hallmark of the ruthenium-catalyzed process and would be the expected outcome for this substrate as well. nih.govflinders.edu.au

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Bioorthogonal Contexts

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation reaction, allowing for the covalent modification of biomolecules in living systems without the need for a toxic metal catalyst. nih.govnih.govnih.gov The reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide to form a stable triazole adduct. rsc.orgchemrxiv.org

While there are no specific reports detailing the use of this compound in SPAAC reactions, its suitability as a reaction partner can be inferred. The azide functionality is the key reactive group, and its presence in this compound makes it a potential substrate for SPAAC. The electronic environment created by the nitro and methoxy groups would influence the azide's reactivity. In some cases, electron-withdrawing groups on the aryl azide can enhance the rate of SPAAC.

The primary application of SPAAC is in bioconjugation, where one of the reaction partners is attached to a biological molecule. nih.govnih.gov If this compound were to be used in a bioorthogonal context, it would likely be as a small molecule probe to react with a cyclooctyne-modified biomolecule. The nitro and methoxy groups could potentially serve as reporters or modulating elements, although their specific utility in a biological setting would need to be experimentally validated. The field of bioorthogonal chemistry is continually expanding, with the development of new strained alkynes and their application in increasingly complex biological systems. nih.govspringernature.comresearchgate.net

Cycloadditions with Other Dipolarophiles (e.g., Alkenes, Nitriles, Ylides)

Beyond the well-established reactivity with alkynes, the azide group of this compound is a versatile 1,3-dipole capable of participating in cycloaddition reactions with a variety of other dipolarophiles, including alkenes, nitriles, and ylides. These reactions provide access to a diverse range of heterocyclic structures.

The thermal or photochemical [3+2] cycloaddition of azides with alkenes can lead to the formation of triazolines, which may subsequently aromatize to triazoles or undergo other transformations. The reactivity and regioselectivity of these cycloadditions are governed by the electronic properties of both the azide and the alkene. libretexts.orgnih.gov The presence of the electron-withdrawing nitro group and the electron-donating methoxy group in this compound would significantly influence its frontier molecular orbital energies, thereby dictating its reactivity profile with different classes of alkenes (electron-rich, electron-poor, or strained). For instance, reactions with conjugated nitroalkenes have been explored, suggesting complex competing reaction pathways. scispace.com

Cycloadditions with nitriles can lead to the formation of tetrazoles, another important class of nitrogen-containing heterocycles. This reaction often requires activation, for example, through the use of a catalyst or by employing electron-deficient nitriles.

The reaction of azides with ylides, such as sulfur ylides, can proceed as a formal [4+1] cycloaddition, offering a pathway to α-alkenyl lactones. rsc.org Additionally, reactions with heteroaromatic N-ylides can lead to the synthesis of fused heterocyclic systems. researchgate.net The specific reactivity of this compound with these dipolarophiles has not been explicitly reported, but the general reactivity patterns of aryl azides suggest that such transformations would be feasible, leading to a variety of structurally complex molecules.

Regiochemical Control in Diverse Cycloaddition Pathways

Regiochemical control is a critical aspect of cycloaddition reactions involving unsymmetrical dipolarophiles. In the case of this compound reacting with a substituted alkene, nitrile, or ylide, the formation of different regioisomers is possible. The regioselectivity is primarily determined by the electronic and steric interactions between the reactants in the transition state.

In cycloadditions with electron-deficient alkenes, the interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the alkene is often dominant, leading to a specific regiochemical outcome. Conversely, with electron-rich alkenes, the HOMO of the alkene and the LUMO of the azide dictate the regioselectivity. The interplay of these orbital interactions, along with steric hindrance from the ortho-nitro group, will ultimately determine the preferred regioisomeric product. While specific experimental data for this compound is lacking, computational studies on related systems have been used to predict and rationalize the regiochemical outcomes of such cycloadditions. scispace.com

Electronic and Steric Effects of Substituents on Cycloaddition Reactivity

The reactivity of this compound in cycloaddition reactions is profoundly influenced by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy group, along with the steric bulk of the ortho-nitro group, creates a unique reactivity profile.

Electronic Effects:

Steric Effects:

The nitro group at the ortho position introduces significant steric hindrance around the azide functionality. This steric bulk can disfavor cycloaddition pathways where the dipolarophile approaches the side of the azide bearing the nitro group. Consequently, the regioselectivity of the reaction can be strongly influenced by steric repulsion in the transition state, favoring the formation of the less sterically congested regioisomer. This effect is particularly important in reactions with bulky dipolarophiles.

While no specific studies have been found that systematically investigate these effects for this compound, the general principles of cycloaddition chemistry suggest that a careful choice of reaction partners and conditions could allow for the selective synthesis of desired products by exploiting these inherent electronic and steric biases. rsc.org

Nucleophilic and Electrophilic Reactivity of the Aromatic Ring

The simultaneous presence of electron-donating and electron-withdrawing groups on the benzene (B151609) ring of this compound creates a complex reactivity profile. The methoxy group acts as a strong activating group, while the nitro group is a potent deactivating group. The azido group exhibits a more nuanced electronic character.

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined influence of its substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. nih.govchemicalbook.com The azido group (-N₃) is generally considered a deactivating group inductively but can act as a weak ortho, para-director by donating lone pair electrons through resonance. The nitro group (-NO₂) is a strong deactivating group and a meta-director because of its powerful electron-withdrawing nature through both inductive and resonance effects. rsc.orgresearchgate.net

Therefore, all three groups direct electrophilic attack to the C3 and C5 positions. The powerful activating effect of the methoxy group strongly favors substitution at these positions. Steric hindrance from the adjacent azido group at C2 might slightly disfavor attack at C3 compared to C5. Thus, electrophilic substitution is predicted to occur predominantly at the C5 position, with the C3 position being the other likely site of reaction.

Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionActivating/Deactivating EffectDirecting EffectFavored Positions for EAS
-NO₂C1Strongly DeactivatingmetaC3, C5
-N₃C2Deactivating (Inductive), Weakly Activating (Resonance)ortho, paraC3, C5
-OCH₃C4Strongly Activatingortho, paraC3, C5

Aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the nitro group at C1 significantly lowers the electron density of the aromatic ring, making it a target for nucleophilic attack. The presence of the nitro group is known to activate the ring towards such reactions. nih.gov

The nitro group in this compound can act as a Lewis base, interacting with Lewis acids through its oxygen atoms. For example, aluminum chloride has been shown to form complexes with nitrobenzene (B124822) at low temperatures. elsevierpure.com This interaction involves the donation of a lone pair of electrons from one of the oxygen atoms of the nitro group to the Lewis acid.

Such complexation with a Lewis acid would enhance the electron-withdrawing capacity of the nitro group, thereby further deactivating the aromatic ring towards electrophilic substitution. Conversely, this increased deactivation could enhance the ring's susceptibility to nucleophilic attack. While specific studies on the reactions of this compound with Lewis acids are not detailed in the provided search results, this general reactivity pattern is expected. The azido and methoxy groups could also potentially interact with Lewis acids, although the interaction with the nitro group is generally more significant.

Reductive Transformations of this compound

The presence of both an azido and a nitro group on the same aromatic ring offers the potential for selective or complete reduction to the corresponding amines, which are valuable synthetic intermediates.

The selective reduction of an azido group in the presence of a nitro group is a valuable transformation in organic synthesis. For related compounds, such as 2,4,6-triazidopyridines, treatment with tin(II) chloride (SnCl₂) in methanol (B129727) at room temperature has been shown to selectively reduce the γ-azido group to an amine in high yields. This suggests that a similar approach could be employed for the selective reduction of the azido group in this compound. Tin(II) chloride is a mild reducing agent that is often used for the chemoselective reduction of azides in the presence of other reducible functional groups.

Table 2: Potential Reagents for the Selective Reduction of the Azido Group

ReagentConditionsExpected ProductReference
Tin(II) chloride (SnCl₂)Methanol, Room Temperature2-Amino-4-methoxy-1-nitrobenzene

The reduction of aromatic nitro compounds to primary amines is a fundamental reaction in organic chemistry. A variety of reagents can accomplish this transformation, including catalytic hydrogenation and metal-based reductions. The catalytic reduction of nitrobenzene can be carried out using a platinum-on-carbon catalyst in a sulfuric acid-methanol solution at room temperature. Another common method involves the use of sodium borohydride (B1222165) in the presence of a palladium(II) catalyst.

In the case of this compound, the challenge lies in achieving selective reduction of the nitro group without affecting the azido group. The choice of reducing agent and reaction conditions is crucial. While powerful reducing systems would likely reduce both functional groups, milder and more chemoselective methods might allow for the desired transformation. For example, certain catalytic systems have shown selectivity in the reduction of nitroarenes in the presence of other sensitive groups. The development of a selective method would depend on the relative reactivity of the nitro and azido groups under specific reduction conditions.

Advanced Characterization Methodologies for 2 Azido 4 Methoxy 1 Nitrobenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 2-azido-4-methoxy-1-nitrobenzene.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. For aromatic compounds like this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the methoxy (B1213986) group protons. For instance, in related nitroaromatic compounds, aromatic protons typically resonate between 7.0 and 8.5 ppm, while methoxy protons appear as a singlet around 3.9 ppm. rsc.org The specific splitting patterns and coupling constants of the aromatic protons can help determine their relative positions on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct peaks for each unique carbon atom. In similar structures, carbons attached to the nitro group appear downfield, while those bonded to the methoxy group are also characteristic. rsc.orgrsc.org For example, the carbon of the methoxy group in related compounds is often observed around 56 ppm. rsc.org

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing compounds like azides and nitro compounds. This technique can directly probe the nitrogen environments of the azide (B81097) (N₃) and nitro (NO₂) functional groups, providing valuable data for confirming their presence and electronic structure.

Table 1: Representative ¹H and ¹³C NMR Data for Related Methoxy-Nitrobenzene Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-Methoxy-2-nitrobenzene7.80 (dd), 7.55 (m), 7.08 (m), 3.93 (s)152.8, 139.5, 134.2, 125.5, 120.1, 113.4, 56.3
1-Methoxy-3-nitrobenzene7.81 (dd), 7.71 (t), 7.43 (t), 7.22 (dd), 3.88 (s)160.0, 149.1, 129.9, 121.2, 115.7, 108.0, 55.7
1-Methoxy-4-nitrobenzene8.21 (d), 6.96 (d), 3.91 (s)164.5, 141.4, 125.9, 114.0, 56.0

Data sourced from supporting information of scientific publications. rsc.org

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the azide and nitro groups. spectroscopyonline.com

Azide Group (N₃): The azide functional group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration, typically in the range of 2100-2260 cm⁻¹. libretexts.org

Nitro Group (NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch usually appearing between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com

Other Functional Groups: The presence of the methoxy group (C-O) would be indicated by stretching vibrations in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. pressbooks.pub

Table 2: Expected IR Absorption Ranges for Functional Groups in this compound

Functional GroupVibrationCharacteristic Absorption Range (cm⁻¹)
Azide (N₃)Asymmetric Stretch2100 - 2260
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Methoxy (C-O)Stretch1000 - 1300
Aromatic C-HStretch> 3000

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₇H₆N₄O₃), the molecular weight is approximately 194.15 g/mol . nih.govlookchem.com

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be observed. nih.gov The fragmentation pattern can reveal the loss of specific functional groups. For instance, the loss of the azide group (as N₂) or the nitro group (as NO₂) would result in characteristic fragment ions, helping to confirm the structure of the molecule. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds with chromophoric groups like nitro and azide functions exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the attached functional groups. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating mixtures, assessing the purity of compounds, and isolating specific components.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed.

In this method, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak, under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature), is a characteristic property of the compound. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed. Furthermore, the area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The use of a diode-array detector (DAD) can simultaneously provide UV-Vis spectra of the eluting peaks, further aiding in peak identification and purity assessment.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The method's high resolution and sensitivity make it suitable for both qualitative and quantitative assessments of nitroaromatic compounds. epa.gov

In a typical GC analysis of nitroaromatic derivatives, the selection of the column and detector is critical. A capillary column, such as one with a dimethyl-polysiloxane stationary phase, is often employed for its excellent separation efficiency. epa.govuw.edu.pl For detection, an electron capture detector (ECD) is particularly sensitive to electrophilic compounds like nitroaromatics, offering low detection limits. uw.edu.pl Alternatively, a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity for nitrogen-containing compounds. epa.gov

The sample, dissolved in a suitable organic solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster.

While specific GC parameters for this compound are not extensively documented in publicly available literature, a hypothetical set of conditions can be extrapolated from methods used for similar nitroaromatic compounds.

Table 1: Illustrative Gas Chromatography Parameters for Nitroaromatic Compound Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Detector Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a versatile, rapid, and cost-effective method for the qualitative analysis of this compound and its derivatives. It is particularly useful for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a sample. ijcps.org

For the TLC analysis of nitroaromatic compounds, a silica (B1680970) gel plate typically serves as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is commonly used. The polarity of the mobile phase can be adjusted to optimize the separation of compounds with different polarities.

After spotting the sample onto the TLC plate and developing it in a chamber saturated with the mobile phase, the separated compounds are visualized. While many organic compounds are colorless, the nitro group in this compound can sometimes impart a pale yellow color, which may be visible at high concentrations. For enhanced visualization, the plate can be viewed under UV light, or specific staining reagents can be used. For instance, nitroaromatic compounds can be reduced on the plate to their corresponding anilines, which can then be diazotized and coupled with a reagent like β-naphthol to produce a colored spot. ijcps.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It is characteristic of a compound under a specific set of chromatographic conditions.

Table 2: Example TLC Data for Aromatic Compounds

Compound Mobile Phase (Hexane:Ethyl Acetate) Rf Value
Nitrobenzene (B124822) 4:1 0.55
Aniline (B41778) 4:1 0.30

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of this compound.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Chemical Formula C7H6N4O3
Molecular Weight 194.15 g/mol nih.gov
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P21/c or Pnma
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Density (calculated) g/cm³
Key Bond Lengths (Å) C-N (azide), N-N (azide), C-N (nitro), N-O (nitro), C-O (methoxy)
**Key Bond Angles (°) ** Angles around the benzene ring and within the functional groups

| Intermolecular Interactions | Hydrogen bonds, π–π stacking |

Theoretical and Computational Studies on 2 Azido 4 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation, albeit in an approximate manner. Methods like Density Functional Theory (DFT) are workhorses in this field, offering a balance between computational cost and accuracy for determining electronic structure and reactivity descriptors. scienceopen.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energies and distributions of these orbitals in 2-azido-4-methoxy-1-nitrobenzene would govern its behavior as an electrophile or nucleophile.

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the first available empty orbital, representing the regions most likely to accept electrons, thus indicating sites for nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For nitrophenyl azides, the HOMO is typically distributed over the azide (B81097) group and the aromatic ring, while the LUMO is often localized on the nitro group and the ring system, reflecting their electron-withdrawing nature. In this compound, the electron-donating methoxy (B1213986) group (-OCH₃) at the para-position relative to the azide would raise the energy of the HOMO, while the ortho-nitro group (-NO₂) would significantly lower the energy of the LUMO. This combination of substituents would likely result in a relatively small HOMO-LUMO gap, suggesting a high degree of reactivity.

Table 1: Projected Frontier Orbital Properties for this compound (Note: These are estimated values based on analogous compounds. Specific values require dedicated calculations.)

PropertyProjected Value (Arbitrary Units)Significance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -2.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 3.7 eVCorrelates with chemical reactivity and stability.

The analysis of FMOs is crucial for predicting the outcomes of pericyclic reactions, such as 1,3-dipolar cycloadditions, a characteristic reaction of the azide group. mdpi.comrsc.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions of positive and negative charge. Red-colored areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group and the terminal nitrogen atom of the azide group. These sites are the primary centers for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring. The presence of both electron-rich and electron-poor regions highlights the molecule's dipolar character.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a highly effective method for modeling chemical reactions, allowing researchers to map out entire reaction pathways, identify intermediate structures, and calculate the energies of transition states. researchgate.netnih.gov This provides deep insight into the kinetics and thermodynamics of a reaction.

A primary application of DFT is the study of thermal decomposition, a critical aspect of azide chemistry. Aryl azides decompose upon heating to yield a highly reactive nitrene intermediate by extruding molecular nitrogen (N₂). For ortho-nitrophenyl azides, this decomposition often proceeds via a concerted mechanism where the ortho-nitro group participates in the reaction, leading directly to the formation of a stable benzofuroxan (B160326) ring system, bypassing the free nitrene.

Computational studies on the pyrolysis of 2-nitrophenyl azide have shown that this intramolecular cyclization pathway has a specific activation barrier. acs.org For this compound, a similar pathway is expected. DFT calculations would be used to locate the transition state for this N₂ elimination and cyclization process and compute its activation energy (Ea). The methoxy group's electronic influence would likely modulate this barrier compared to the unsubstituted 2-nitrophenyl azide.

Table 2: Illustrative Activation Energies for Thermal Decomposition of Aryl Azides (Note: Data is for analogous compounds to illustrate typical values.)

CompoundReaction PathwayCalculated Activation Energy (Ea)Reference
2-Nitrophenyl Azide Intramolecular Cyclization to Benzofuroxan~25-30 kcal/mol acs.org
Phenyl Azide Nitrene Formation~35-40 kcal/mol researchgate.net
This compound Intramolecular Cyclization (Projected)Expected to be in a similar range, modulated by the methoxy group.N/A

These calculations are vital for understanding the thermal stability and potential hazards associated with such energetic materials.

The azide group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes) to form five-membered heterocyclic rings like triazoles. cuny.edu When the dipolarophile is unsymmetrical, the reaction can lead to two different regioisomers.

DFT calculations can predict the regioselectivity by comparing the activation barriers of the transition states leading to each possible product. The reaction pathway with the lower activation energy will be the favored one, and the corresponding regioisomer will be the major product. mdpi.com For this compound reacting with an unsymmetrical alkyne, DFT would be employed to model the two transition states (e.g., leading to the 1,4- and 1,5-disubstituted triazole) and determine the energetic preference, thus predicting the reaction's outcome. The electronic nature of the substituents on the phenyl ring plays a crucial role in directing this selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the details of electron distribution and reaction barriers, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational landscape of molecules over time. youtube.com MD uses classical mechanics (force fields) to simulate the behavior of a system containing many molecules, providing insight into bulk properties, conformational flexibility, and intermolecular interactions. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Preferences: The molecule has rotational freedom around the C-N (azide) and C-O (methoxy) bonds. MD simulations can explore the potential energy surface related to these rotations to identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a solvent or in the solid state).

Study Intermolecular Interactions: In a condensed phase (liquid or solid), molecules interact through non-covalent forces like van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds. MD simulations can model a collection of this compound molecules to understand how they pack together and what specific interactions (e.g., π-π stacking of the benzene (B151609) rings) dominate their aggregation behavior. This is particularly relevant for predicting crystal structures and material properties. Although detailed MD studies on this specific molecule are lacking, simulations on related azobenzene (B91143) systems demonstrate the power of this technique to model aggregation and structural transitions. mdpi.comnih.gov

QSAR (Quantitative Structure-Activity Relationship) Studies (Focus on Chemical Reactivity and Synthetic Utility, not Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools primarily known for predicting the biological activity of chemical compounds. However, the fundamental principles of QSAR can be adeptly applied to forecast chemical reactivity and explore the synthetic utility of a molecule. By establishing a mathematical correlation between a compound's structural or physicochemical properties (descriptors) and its observed reactivity, QSAR can guide reaction design and predict the outcomes of synthetic transformations.

For this compound, a dedicated QSAR model predicting its synthetic performance is not extensively documented in public literature. Nevertheless, a theoretical framework for such a model can be constructed based on computational studies of related nitrophenyl azides and general principles of physical organic chemistry. acs.orgresearchgate.net Such a model would be invaluable for predicting the compound's behavior in various synthetic contexts, such as cycloaddition reactions, nucleophilic substitutions, or intramolecular cyclizations.

The reactivity of this compound is dictated by the interplay of its three key functional groups: the azido (B1232118) (N₃) group, the nitro (NO₂) group, and the methoxy (OCH₃) group, all attached to a benzene ring. The positions of these groups—particularly the ortho-relationship between the azido and nitro groups—are critical. Computational studies on ortho-nitrophenyl azides show that this arrangement facilitates a unique intramolecular cyclization pathway upon thermolysis to form benzofuroxan, a reaction driven by neighboring-group participation. acs.orgacs.org

A hypothetical QSAR study would involve calculating a series of molecular descriptors for this compound and its structural analogs. These descriptors would then be correlated with experimentally determined (or theoretically calculated) reaction rates or yields for specific transformations.

Key Descriptor Classes for Reactivity QSAR:

Electronic Descriptors: These quantify the electron distribution within the molecule.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A low LUMO energy, influenced by the electron-withdrawing nitro group, indicates a higher susceptibility to nucleophilic attack. The HOMO energy is relevant for reactions with electrophiles.

Electrophilicity Index (ω): This descriptor measures the propensity of a molecule to accept electrons, providing a quantitative measure of its electrophilic character. acs.org

Mulliken Atomic Charges: Calculating the partial charges on each atom can pinpoint the most electrophilic or nucleophilic sites, predicting where reactions are most likely to occur.

Steric and Structural Descriptors: These relate to the molecule's three-dimensional shape.

Molecular Volume and Surface Area: These can influence how a molecule interacts with other reactants or catalysts.

Bond Lengths and Angles: Deviations from standard values can indicate internal strain, which can be a driving force for certain reactions. For instance, the geometry of the C-N-N-N azide chain and its proximity to the nitro group are key factors in cyclization reactions. acs.org

Hydrophobicity Descriptors:

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule, which can significantly affect reaction rates and outcomes in different solvent systems, particularly in biphasic reactions. PubChem provides a computed XLogP3 value of 2.7 for a constitutional isomer, 1-azido-2-methoxy-4-nitrobenzene, suggesting moderate lipophilicity. nih.gov

Hypothetical QSAR Data for Reactivity Analysis

To illustrate the concept, the following interactive table presents hypothetical calculated descriptors for this compound and related analogs. A real QSAR study would correlate such data with measured reaction outcomes (e.g., rate constants for cycloaddition or cyclization).

CompoundLUMO Energy (eV) (Hypothetical)Electrophilicity Index (ω) (Hypothetical)Predicted Reactivity in Cycloaddition (Relative Scale)
This compound-3.52.8High
2-azido-1-nitrobenzene-3.32.6Moderate-High
4-azido-1-nitrobenzene-3.22.5Moderate
2-azido-4-fluoro-1-nitrobenzene-3.73.0Very High

Note: The data in this table is illustrative and intended to demonstrate the principles of a QSAR study for chemical reactivity. The values are hypothetical and not derived from experimental or published computational results.

Interpreting the QSAR Model for Synthetic Utility:

A validated QSAR model based on descriptors like those above could offer significant predictive power for synthetic applications:

Predicting Reaction Pathway: For this compound, a key question is the competition between intermolecular reactions (e.g., [3+2] cycloaddition of the azide) and intramolecular reactions (e.g., cyclization to a benzofuroxan). acs.org A QSAR model could predict which pathway is favored under specific conditions by correlating descriptors with activation energies for each path. Theoretical studies have shown that for ortho-nitroaryl azides, the activation energy for intramolecular cyclization is often significantly lower than for homolytic bond cleavage of the C-N₃ bond, making cyclization the dominant thermal decomposition pathway. researchgate.net

Optimizing Reaction Conditions: By understanding the relationship between a descriptor like logP and reaction yield in different solvents, a chemist could select the optimal solvent system to maximize product formation.

Guiding Substrate Design: If a chemist wanted to create an analog of this compound with enhanced reactivity for "click chemistry," the QSAR model could predict which substituents would most effectively lower the LUMO energy of the azide moiety without promoting unwanted side reactions. For example, replacing the methoxy group with a more strongly electron-withdrawing group like fluorine (as in the hypothetical 2-azido-4-fluoro-1-nitrobenzene) would likely increase its electrophilicity and reactivity.

Applications in Advanced Organic Synthesis and Materials Science Precursors

2-Azido-4-methoxy-1-nitrobenzene as a Key Synthon for Heterocycle Synthesisnih.goveurekaselect.commdpi.com

The azide (B81097) functional group is a cornerstone of modern heterocyclic chemistry, enabling the construction of various nitrogen-containing ring systems. nih.goveurekaselect.commdpi.com The presence of both an azide and a nitro group on the benzene (B151609) ring of this compound makes it a particularly interesting synthon for creating heterocycles with potential applications in medicinal chemistry and materials science.

Triazole-Containing Compounds via Click Chemistrynih.govorganic-chemistry.orgnih.govresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgnih.gov This reaction is known for its wide substrate scope, tolerance of various functional groups, and mild reaction conditions. researchgate.net Aryl azides, such as this compound, are excellent substrates for the CuAAC reaction.

The general scheme for the synthesis of 1,2,3-triazole derivatives from an aryl azide involves its reaction with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

General Reaction Scheme for Triazole Synthesis:

R-C≡CH + N3-Ar → 1,4-disubstituted 1,2,3-triazole

Where R is a variable substituent and Ar represents the 2-methoxy-4-nitrophenyl group from this compound.

While specific research detailing the use of this compound in CuAAC reactions is not extensively documented in the reviewed literature, the well-established reactivity of aryl azides in this transformation strongly suggests its suitability as a precursor for a diverse library of 1-(2-methoxy-4-nitrophenyl)-1,2,3-triazole derivatives. The electronic properties imparted by the methoxy (B1213986) and nitro substituents on the resulting triazole products could be of interest for various applications.

Table 1: Examples of Reagents for Triazole Synthesis via Click Chemistry

Reagent TypeExample
Aryl AzideThis compound
Terminal AlkynePhenylacetylene
Copper(I) SourceCopper(II) sulfate/Sodium ascorbate
Solventt-Butanol/Water

Pyrimidine (B1678525) and Pyrazole (B372694) Derivativesnih.govorganic-chemistry.orgmdpi.comyoutube.commdpi.comorganic-chemistry.orgnih.govyoutube.comyoutube.com

The synthesis of pyrimidine and pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a suitable nitrogen-containing reagent. youtube.commdpi.comorganic-chemistry.orgyoutube.comyoutube.com For instance, pyrazoles are commonly prepared by the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. youtube.com Pyrimidines can be synthesized through various methods, including the reaction of amidines with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. organic-chemistry.orgnih.gov

While organic azides are versatile precursors for many nitrogen heterocycles, direct synthetic routes from aromatic azides like this compound to pyrimidines and pyrazoles are not the most conventional methods and are not well-documented in the surveyed literature. The primary synthetic utility of the azide group in this context is often its conversion to an amine, which can then participate in classical heterocyclic ring-forming reactions. However, direct involvement of the azide group in the formation of these specific six- and five-membered rings is less common.

Therefore, while this compound is a potential precursor, its application in the synthesis of pyrimidine and pyrazole derivatives would likely involve its initial reduction to the corresponding aniline (B41778).

Oxazole (B20620) and Oxadiazole Formationsnih.govnih.govresearchgate.netjchemrev.comtandfonline.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov

The synthesis of oxazoles and oxadiazoles (B1248032) involves various strategies, often starting from precursors that already contain the required C-O-C or N-O-N fragments. nih.govresearchgate.nettandfonline.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov For example, oxazoles can be prepared from α-diazoketones or through the cyclization of N-acylamino ketones (Robinson-Gabriel synthesis). researchgate.net 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines or the reaction of acid hydrazides with orthoesters. jchemrev.comresearchgate.net 1,2,4-Oxadiazoles are often prepared from the reaction of amidoximes with acylating agents or by the cycloaddition of nitrile oxides with nitriles. nih.govorganic-chemistry.org

Direct synthetic pathways to oxazole and oxadiazole rings starting from aromatic azides like this compound are not standard or widely reported methods. nih.gov The azide functionality is not typically a direct precursor for the oxygen-containing part of these heterocycles. It is conceivable that the nitro group could be chemically transformed to participate in the formation of such rings, but this would represent a multi-step and non-trivial synthetic sequence.

Other Nitrogen-Containing Heterocycleseurekaselect.comnih.govorganic-chemistry.org

Organic azides are precursors to a wide array of other nitrogen-containing heterocycles beyond triazoles. nih.goveurekaselect.com For instance, the thermal or photochemical decomposition of azides can generate highly reactive nitrenes, which can undergo various insertion or cycloaddition reactions to form new heterocyclic rings. organic-chemistry.org Furthermore, azides can react with various reagents to form fused heterocyclic systems. nih.gov

While the potential for this compound to participate in such reactions is high, specific examples of its application in the synthesis of other nitrogen-containing heterocycles are not extensively detailed in the available literature. The reactivity of the azide group, influenced by the electronic nature of the nitro and methoxy substituents, could lead to unique and potentially useful heterocyclic structures.

Derivatization for Functional Material Precursors (Emphasis on Chemical Role, not Material Properties)nih.govrsc.orgresearchgate.netmdpi.comsigmaaldrich.com

The azide group in this compound is a key functional handle for its incorporation into larger molecular architectures, including polymers and functional materials. The chemical reactivity of the azide allows for its use as a versatile precursor for creating materials with tailored properties.

Precursors for Polymeric Architectures via Azide-Based Polymerizationrsc.orgresearchgate.netmdpi.comsigmaaldrich.com

The azide group is a valuable tool in polymer chemistry, primarily through its participation in azide-alkyne cycloaddition reactions, which can be employed in polymerization processes. researchgate.netmdpi.comsigmaaldrich.com This approach allows for the synthesis of polymers with well-defined structures and functionalities.

One such method is azide-alkyne polycycloaddition, where a monomer containing both an azide and an alkyne group (an A-B type monomer) or two different monomers, one with two azide groups and one with two alkyne groups (an A-A + B-B type polymerization), are reacted to form a polytriazole.

Given the presence of the azide group, this compound could be chemically modified to introduce a polymerizable group, such as a terminal alkyne. This would transform it into an A-B type monomer suitable for azide-alkyne polymerization. The resulting polymer would have a backbone containing triazole rings and pendant 2-methoxy-4-nitrophenyl groups, which could impart specific electronic or optical properties to the material.

Table 2: Potential Polymerization Strategies Involving this compound Derivatives

Polymerization StrategyMonomer TypeResulting Polymer Structure
Azide-Alkyne PolycycloadditionA-B type monomer (e.g., this compound modified with an alkyne)Polytriazole with pendant 2-methoxy-4-nitrophenyl groups
Post-polymerization ModificationPolymer with pendant groups reactive towards azidesPolymer backbone with attached 2-azido-4-methoxy-1-nitrophenyl units

Furthermore, the azide group on a polymer can be used for surface functionalization. nih.gov For instance, a polymer surface can be modified to introduce azide groups, which can then be used to "click" molecules like a derivative of this compound onto the surface. This allows for the precise control of the surface chemistry of materials.

Components in Conjugated Systems for Electronic Applications (Focus on Synthetic Strategy)

The synthesis of novel conjugated organic materials for electronic applications often relies on the strategic incorporation of functional groups that can be readily transformed to extend π-systems or modulate electronic properties. This compound offers a versatile platform for such endeavors, primarily through chemical modifications of its azido (B1232118) and nitro groups.

A plausible synthetic strategy to integrate this molecule into a conjugated polymer backbone would involve the reduction of the nitro group to an amine. This transformation is a well-established and high-yielding process in organic synthesis. The resulting 2-azido-4-methoxy-aniline would then possess two distinct functional handles: the reactive azide and the nucleophilic amine. The amine can participate in various polymerization reactions, such as the formation of polyimines (through condensation with dicarbonyl compounds) or polyamides (via reaction with diacyl chlorides).

The azide group, on the other hand, can be utilized in highly efficient "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction would allow for the facile linking of the monomeric unit to other molecules or polymer chains bearing terminal alkyne groups, leading to the formation of triazole-containing conjugated systems. The triazole ring itself is a stable, aromatic heterocycle that can contribute to the electronic properties of the final material.

Alternatively, the azide can be converted into a highly reactive nitrene intermediate through thermolysis or photolysis. This nitrene can then undergo various insertion or cycloaddition reactions to form new heterocyclic structures, further extending the conjugation. For instance, intramolecular cyclization could lead to the formation of benzofuroxan (B160326) derivatives, which are themselves of interest in materials science.

The synthetic strategy can be summarized in the following steps:

Reduction of the nitro group: Conversion of the nitro group to an amine to provide a point for polymerization.

Polymerization: Formation of a polymer backbone through reactions involving the newly formed amine group.

Post-polymerization modification: Utilization of the azide group via CuAAC or nitrene formation to introduce further functionalities or cross-linking.

This modular approach allows for the systematic tuning of the electronic and physical properties of the resulting conjugated materials.

Mechanistic Probes in Reaction Studies

The this compound molecule is a potential candidate for use as a mechanistic probe in various reaction studies, primarily due to the presence of the azide functional group. Aryl azides are well-known precursors to highly reactive nitrene intermediates, which can be generated under thermal or photochemical conditions. The nature of the products formed from the reactions of these nitrenes can provide valuable insights into the reaction mechanism.

Upon heating or irradiation, this compound would be expected to extrude a molecule of dinitrogen to form the corresponding 4-methoxy-2-nitrophenylnitrene. The fate of this nitrene intermediate would be highly dependent on the reaction conditions and the surrounding chemical environment. The presence of both an ortho-nitro group and a para-methoxy group would influence the electronic nature and reactivity of the generated nitrene.

For example, studies on similarly substituted aryl azides have shown that the nitrene can undergo intramolecular insertion reactions. In the case of this compound, the nitrene could potentially interact with the adjacent nitro group or the methoxy group, leading to characteristic cyclization products. The isolation and identification of such products would provide evidence for the transient existence of the nitrene and shed light on its reactivity. The kinetics of the decomposition of this compound could also be studied to understand the influence of the substituents on the stability of the azide and the rate of nitrene formation.

Scaffold for Combinatorial Chemistry Libraries (Focus on Synthetic Diversification)

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening in drug discovery and materials science. The structure of this compound makes it an attractive scaffold for the generation of such libraries due to its multiple, orthogonally reactive functional groups.

A synthetic diversification strategy would leverage the distinct reactivity of the azide and nitro groups. The nitro group can be selectively reduced to an amine, providing a site for a wide range of diversification reactions. For instance, the resulting amine can be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides to generate a diverse set of amides and sulfonamides, respectively.

The azide group offers a second point of diversification. As mentioned previously, it can readily participate in CuAAC reactions with a library of terminal alkynes. This allows for the introduction of a vast array of different substituents at this position. The combination of these two diversification strategies would allow for the generation of a large and structurally diverse library of compounds from a single, common scaffold.

The general scheme for synthetic diversification can be outlined as follows:

Scaffold Preparation: Synthesis of the core this compound molecule.

First Diversification Point (Nitro Group Reduction and Functionalization):

Reduction of the nitro group to an amine.

Reaction of the amine with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to generate a library of intermediates.

Second Diversification Point (Azide Group Functionalization):

Reaction of the azide group of each intermediate from the first diversification step with a library of terminal alkynes via CuAAC.

This approach allows for the exponential growth of the library size and the exploration of a wide chemical space around the central this compound scaffold.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Specific Transformations

The reactivity of 2-azido-4-methoxy-1-nitrobenzene is largely dictated by its azide (B81097) and nitro functionalities. Future research will likely focus on the development of sophisticated catalytic systems that can selectively target one group in the presence of the other, or that can orchestrate tandem reactions involving both.

One area of interest is the catalytic reduction of the azide and nitro groups. While methods exist for these transformations, achieving high selectivity remains a challenge. For instance, in a study on catalytic Staudinger reduction using a dibenzophosphole catalyst, the reaction with 1-azido-4-methoxy-2-nitrobenzene (a synonym for this compound) resulted in only a 51% yield of the corresponding aniline (B41778). A significant portion of the starting material (49%) was converted into 5-methoxybenzofurazane, a byproduct formed through the reduction of an intermediate 5-methoxyfuroxane. This highlights the need for new catalytic systems that can suppress such side reactions and provide cleaner access to the desired amino-nitro or diamino products.

Future research could explore the use of transition-metal catalysts based on iron, copper, or gold, which are known to have unique affinities for azides and nitro groups. The design of ligands that can fine-tune the steric and electronic environment of the metal center will be crucial in controlling the reaction pathway. Furthermore, the development of organocatalysts that can mediate these reductions under mild, metal-free conditions represents a significant and desirable research goal.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a promising avenue for future research. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless multi-step synthesis. Given the energetic nature of azide compounds and the often exothermic nature of nitro group reductions, the superior heat transfer and safety profile of microreactors make this an especially pertinent area of investigation.

While specific studies on the use of this compound in flow systems are not yet prevalent, the broader success of flow chemistry in handling hazardous intermediates and improving process efficiency suggests a strong potential. Future work could focus on developing continuous-flow protocols for the synthesis of this compound and its subsequent transformations. For example, a flow reactor could be designed for the safe and efficient diazotization of the corresponding aniline precursor, followed by an in-line azide transfer. Subsequent reaction cartridges could then be used to perform catalytic reductions, cycloadditions, or other functional group manipulations in a continuous and automated fashion. This would not only enhance the safety and efficiency of working with this compound but also enable the rapid generation of compound libraries for applications in drug discovery and materials science.

Exploration of Green Chemistry Methodologies for Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will likely focus on developing more environmentally benign approaches for its synthesis and subsequent reactions.

One recent study has already demonstrated a move in this direction by employing 1-azido-4-methoxy-2-nitrobenzene in a "refreshed" and sustainable synthesis of-triazolo[1,5-a]quinoxalin-4(5H)-one, a scaffold of interest in medicinal chemistry. This work highlighted the use of more eco-compatible catalysts and reaction conditions. Future research could build on this by exploring:

Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalyst Optimization: The use of recyclable heterogeneous catalysts or biodegradable organocatalysts to minimize waste and environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste.

For example, the synthesis of this compound itself could be a target for green chemistry innovations. This would involve a critical evaluation of the starting materials, reagents, and energy consumption of the current synthetic routes to identify areas for improvement.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the electronic structure and reactivity of this compound is essential for unlocking its full potential. While standard spectroscopic data such as 1H NMR, 13C NMR, and IR have been reported, there is considerable scope for the application of more advanced techniques.

Spectroscopic Data for 1-azido-4-methoxy-2-nitrobenzene
Technique Observed Peaks/Signals
1H NMR (400 MHz, CDCl3)δ 7.39 (s, 1H), δ 7.17 (d, 1H, J = 8.8 Hz), δ 7.12-7.09 (m, 1H), δ 3.79 (s, 3H)
13C APT (176 MHz, CDCl3)δ 156.49, 141.11, 127.22, 121.95, 121.26, 110.14, 56.12
IR (λmax, cm-1)3116, 3086, 2924, 2849, 2112, 1607, 1588, 1509, 1498, 1441, 1418, 1340, 1311, 1264, 1250, 1186, 1135, 1075, 1009, 916, 903, 818, 812, 743, 715, 698

Future research could employ techniques such as:

Ultrafast Spectroscopy: To probe the dynamics of the azide group upon photoexcitation, which could inform the development of new photochemical reactions.

Advanced Mass Spectrometry: To characterize reactive intermediates and byproducts in complex reaction mixtures, aiding in mechanistic elucidation.

Solid-State NMR: To study the structure and dynamics of the compound in the solid state.

In parallel, computational chemistry offers a powerful tool for gaining insights that are difficult to obtain experimentally. Density Functional Theory (DFT) calculations could be used to:

Model reaction pathways and transition states for its various transformations.

Predict the regioselectivity of its reactions.

Understand the influence of the methoxy (B1213986) and nitro groups on the reactivity of the azide.

Such computational studies would be invaluable in guiding the rational design of new experiments and catalysts.

Design of Next-Generation Reagents Utilizing the Unique Reactivity of the Azido-Nitro-Methoxy System

The unique arrangement of functional groups in this compound makes it an attractive starting point for the design of next-generation reagents. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and azido (B1232118) groups creates a unique electronic landscape that can be harnessed for novel synthetic applications.

One example is its use as a precursor for the synthesis of complex heterocyclic systems. As mentioned, it has been used to generate-triazolo[1,5-a]quinoxalin-4(5H)-ones. This transformation likely proceeds through an intramolecular cyclization following the reduction of the nitro group and a reaction involving the azide.

Future research could explore other intramolecular reactions to access a wider variety of heterocyclic scaffolds. For instance, controlled partial reduction of the nitro group could lead to a nitroso intermediate, which could then participate in cycloaddition reactions with the azide. Furthermore, the resulting amino-nitro or diamino derivatives of this compound could serve as valuable building blocks for the synthesis of dyes, polymers, and biologically active molecules. The design of new multi-step one-pot reactions starting from this compound is a particularly exciting prospect for the efficient construction of molecular complexity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-azido-4-methoxy-1-nitrobenzene, and what methodological optimizations are critical for yield improvement?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introducing the nitro group at the 1-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Azidation : Diazotization of a precursor amine (e.g., 4-methoxy-2-nitroaniline) with NaNO₂/HCl, followed by reaction with NaN₃ to introduce the azide group. This step requires strict temperature control (<10°C) and inert conditions to prevent explosive side reactions .

  • Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Monitor reaction progress via TLC or HPLC to isolate the product before decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹ (N₃ stretch) and nitro group at ~1520 cm⁻¹ .
  • NMR : ¹H NMR (CDCl₃) resolves methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons as a multiplet (δ 6.8–8.2 ppm). ¹³C NMR identifies nitro (C-NO₂ at ~145 ppm) and azide (C-N₃ at ~120 ppm) carbons .
  • HRMS : Validate molecular ion [M+H]⁺ with m/z calculated for C₇H₆N₄O₃ (e.g., 218.0436).

Q. What safety protocols are essential when handling azido-nitrobenzene derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all reactions involving azides .
  • Waste Management : Collect azide-containing waste in dedicated containers with inert adsorbents (e.g., silica gel) and neutralize with NaNO₂ before disposal .

Advanced Research Questions

Q. How can competing substituent effects (azide, nitro, methoxy) influence regioselectivity in further functionalization?

  • Methodological Answer :

  • The nitro group is a strong meta-director, while methoxy is an ortho/para-director. The azide group, being electron-withdrawing, competes for directing but can stabilize intermediates via resonance.
  • Case Study : In electrophilic substitution (e.g., bromination), the nitro group dominates, leading to substitution at the 5-position (meta to nitro). Computational DFT modeling (e.g., Gaussian) predicts charge distribution to validate regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for azido-nitrobenzene derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXL for refinement. Address twinning or disorder via PLATON’s SQUEEZE algorithm .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm bond angles/planarity.

Q. How can computational tools predict the reactivity of this compound in click chemistry applications?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model cycloaddition with alkynes. The azide’s electron density (MEP maps) predicts reaction rates.
  • Kinetic Analysis : Apply Arrhenius plots to experimental DSC data for exothermic reactions, ensuring safety thresholds are maintained .

Methodological Tables

Parameter Synthetic Method Key Optimization Reference
Nitration Temperature0–5°C in H₂SO₄/HNO₃Prevents polysubstitution
Azidation SolventDCM/Water biphasic systemEnhances intermediate stability
Crystallographic RefinementSHELXL with TWINABSCorrects for absorption/decay effects
Spectroscopic Signal Observed Value Structural Assignment Reference
FT-IR N₃ Stretch2100 cm⁻¹Confirms azide group integrity
¹H NMR Methoxy Signalδ 3.8 ppm (s, 3H)Indicates methoxy substitution

Critical Analysis of Literature Gaps

  • Contradictions : Discrepancies in reported melting points (e.g., 191–194°C vs. 164–167°C for similar derivatives) may arise from polymorphic forms .
  • Future Directions : Explore photolytic decomposition pathways using time-resolved UV-Vis spectroscopy to assess stability under light exposure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.